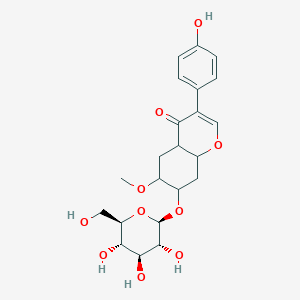

Glycitein 7-O--glucoside

Description

Contextualizing Isoflavonoid Research in Plant Secondary Metabolism

Isoflavonoids are a major class of secondary metabolites derived from the phenylpropanoid pathway, found predominantly in leguminous plants like soybeans. researchgate.netnih.gov These compounds are not essential for the primary growth and development of the plant but play crucial roles in environmental interactions and defense mechanisms. researchgate.netfrontiersin.org As phytoalexins, they are produced in response to pathogen attacks, inhibiting the growth of invading bacteria and fungi. nih.govfrontiersin.org Furthermore, isoflavonoids act as critical signaling molecules in the symbiotic relationship between legumes and nitrogen-fixing rhizobia bacteria, facilitating the formation of root nodules essential for nitrogen fixation. researchgate.netfrontiersin.org

The biosynthesis of isoflavonoids is a complex, multi-step process originating from the amino acid phenylalanine. frontiersin.orgwikipedia.org This pathway leads to the creation of various isoflavone (B191592) aglycones (the non-sugar part), such as genistein (B1671435), daidzein (B1669772), and glycitein (B1671905). nih.gov In the plant, these aglycones are often conjugated with a sugar molecule, typically glucose, through a process called glycosylation. This process, which forms compounds like Glycitein 7-O-glucoside, enhances their stability and solubility, facilitating storage within the plant's vacuoles. wikipedia.orgnih.gov Research into these metabolic pathways is not just academic; it holds potential for metabolically engineering crops to enhance their nutritional value and stress tolerance. frontiersin.org

Significance of Glycitein 7-O-glucoside in Phytochemistry and Biological Systems

Glycitein 7-O-glucoside, also known as glycitin (B1671906), is the 7-O-β-D-glucopyranoside of glycitein. While its aglycone, glycitein, typically accounts for 5-10% of the total isoflavones in soy products, its glucosylated form is a key component stored by the plant. wikipedia.orgiastate.edu The attachment of the glucose molecule at the 7-hydroxy position is a crucial step in the flavonoid biosynthesis pathway in many plants. nih.gov

In biological systems, Glycitein 7-O-glucoside and its aglycone are recognized as phytoestrogens due to their structural similarity to mammalian estrogen, allowing them to bind to estrogen receptors. wikipedia.orgnih.gov Research has shown that glycitein exhibits weak estrogenic activity. iastate.eduacs.org Studies have also explored its antioxidant properties. For instance, Glycitein 7-O-glucoside has been noted to exert relatively high antioxidant activity, though this can be reduced by the attachment of longer oligosaccharide chains. mdpi.com Furthermore, a methylated derivative of Glycitein 7-O-glucoside has demonstrated antioxidant activity and the ability to suppress mucus hypersecretion in human lung cells by blocking specific cellular signaling pathways. nih.gov

Current Research Trajectories and Knowledge Gaps Pertaining to Glycitein 7-O-glucoside

Current research continues to explore the diverse biological activities of isoflavones, with an increasing focus on less abundant compounds like glycitein and its glycosides. A major area of investigation is the precise mechanism of action in various biological processes, including their role in modulating cellular signaling pathways like NF-κB and MAPK. nih.govrsc.org The influence of gut microbiota on the metabolism and bioavailability of isoflavone glycosides is another critical research frontier. tandfonline.comresearchgate.net The conversion of glycitin to glycitein and subsequently to other metabolites by intestinal bacteria is a key factor influencing its ultimate biological effects. researchgate.netmdpi.com

However, significant knowledge gaps remain. While the biosynthetic pathway for many isoflavonoids is well-understood, the specific enzymes responsible for the conversion of isoliquiritigenin into glycitein have not been fully elucidated. rsc.org There is also a need for more studies to differentiate the specific biological effects of glycitein and its glucoside from the more extensively studied isoflavones, genistein and daidzein. rsc.orgnih.gov For example, while the general cardioprotective and bone-health benefits of soy isoflavones are recognized, the unique contribution of Glycitein 7-O-glucoside to these effects is not well-characterized. rsc.orgnih.gov Rationalizing the inconsistencies in clinical studies requires a better understanding of the uptake, metabolism, and distribution of individual isoflavones. tandfonline.com Future research will likely focus on these areas to provide a clearer picture of the specific role and potential of Glycitein 7-O-glucoside.

Data Tables

Table 1: Chemical Properties of Glycitein and its 7-O-glucoside. This table outlines the basic chemical identifiers and properties for the aglycone (Glycitein) and its primary glycoside (Glycitein 7-O-glucoside).

| Property | Glycitein | Glycitein 7-O-glucoside (Glycitin) |

| IUPAC Name | 7-Hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-1-benzopyran-4-one | 3-(4-Hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

| Chemical Formula | C₁₆H₁₂O₅ | C₂₂H₂₂O₁₀ |

| Molar Mass | 284.267 g·mol⁻¹ wikipedia.org | 446.40 g·mol⁻¹ |

| PubChem CID | 5317750 | 114841 |

| Synonyms | 4′,7-Dihydroxy-6-methoxyisoflavone | Glycitin |

Table 2: Comparative Estrogenic Receptor Binding Affinity. This table presents data from a competitive binding assay showing the concentration of various compounds required to displace 50% of radiolabeled estradiol from mouse uterine estrogen receptors. Lower concentrations indicate higher binding affinity.

| Compound | Concentration for 50% Displacement (IC₅₀) |

| 17β-estradiol | 1.09 nM acs.org |

| Diethylstilbestrol (B1670540) (DES) | 1.15 nM acs.org |

| Genistein | 0.22 µM acs.org |

| Glycitein | 3.94 µM acs.org |

| Daidzein | 4.00 µM acs.org |

Structure

3D Structure

Properties

Molecular Formula |

C22H28O10 |

|---|---|

Molecular Weight |

452.5 g/mol |

IUPAC Name |

3-(4-hydroxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one |

InChI |

InChI=1S/C22H28O10/c1-29-15-6-12-14(30-9-13(18(12)25)10-2-4-11(24)5-3-10)7-16(15)31-22-21(28)20(27)19(26)17(8-23)32-22/h2-5,9,12,14-17,19-24,26-28H,6-8H2,1H3/t12?,14?,15?,16?,17-,19-,20+,21-,22-/m1/s1 |

InChI Key |

BCUPCPIPOQJOFJ-VZWUZWFQSA-N |

Isomeric SMILES |

COC1CC2C(CC1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC=C(C2=O)C4=CC=C(C=C4)O |

Canonical SMILES |

COC1CC2C(CC1OC3C(C(C(C(O3)CO)O)O)O)OC=C(C2=O)C4=CC=C(C=C4)O |

Origin of Product |

United States |

Occurrence, Distribution, and Natural Variation

Natural Sources and Prevalence in Botanical Species

Glycitein (B1671905) 7-O-glucoside, also known as glycitin (B1671906), is a naturally occurring isoflavone (B191592), a class of secondary metabolites found predominantly in the plant kingdom. nih.gov Its distribution is largely concentrated within the legume family, with significant variations in prevalence among different species.

The most significant and widely studied source of Glycitein 7-O-glucoside is the soybean (Glycine max). nih.gov It is one of the three primary isoflavone glycosides found in soybeans, alongside daidzin (B1669773) and genistin. scielo.br Glycitin and its derivatives typically constitute about 5-10% of the total isoflavone content in soy-based food products.

This compound is not uniformly distributed throughout the soybean plant. While present in various tissues, the highest concentrations are typically found in the seed's hypocotyl. scielo.br The primary form stored within the plant's vacuoles is 6"-O-malonylglycitin, which can be converted to Glycitein 7-O-glucoside during extraction and processing.

While soybeans are the principal source, Glycitein 7-O-glucoside has also been identified in other leguminous plants. Notably, it is found in species of the genus Pueraria, such as Kudzu (Pueraria lobata and Pueraria thomsonii). nih.govtaylorfrancis.comresearchgate.net The flower of Pueraria thomsonii, for instance, contains glycitin among its diverse isoflavone profile. nih.gov

In Red Clover (Trifolium pratense), another significant source of isoflavones, the aglycone form, glycitein, is present in low concentrations. nih.govresearchgate.net The predominant isoflavones in red clover are typically biochanin A and formononetin. nih.gov

Intraspecies Variation in Glycitein 7-O-glucoside Content

The concentration of Glycitein 7-O-glucoside within a single plant species, particularly soybean, is not static. It is subject to significant variation, influenced by a combination of genetic makeup and external environmental conditions.

Genetic factors are the primary determinant of isoflavone content in soybeans. researchgate.netresearchgate.net Studies comparing numerous soybean cultivars have revealed substantial diversity in the concentration of Glycitein 7-O-glucoside and other isoflavones. scielo.brmdpi.comdss.go.th Research on 300 soybean germplasms, for example, showed that the average glycitein content was 126.0 µg/g, with a wide range from 17.7 to 443.7 µg/g, highlighting the extensive genetic variability. mdpi.com

This strong genetic control is underscored by high heritability estimates for glycitein content, which have been reported to be as high as 88%. mdpi.com Specific quantitative trait loci (QTLs), which are regions of DNA associated with a particular phenotypic trait, have been identified on soybean chromosomes that are significantly associated with the accumulation of glycitein, further confirming the role of genetics in determining its concentration. mdpi.comnih.gov

Table 1: Variation in Glycitein Content Among Different Soybean Germplasms

| Statistic | Glycitein Content (µg/g) | Total Isoflavone Content (µg/g) |

| Average | 126.0 | 888.8 |

| Minimum | 17.7 | 207.0 |

| Maximum | 443.7 | 3561.8 |

Data sourced from a study of 300 soybean germplasms. mdpi.com

Environmental conditions during the growing season can significantly modulate the isoflavone content in soybeans. researchgate.netresearchgate.netnih.gov Key environmental variables include temperature, water availability, and soil conditions. researchgate.net

Generally, lower temperatures and high soil moisture during seed development are associated with higher total isoflavone concentrations. researchgate.netresearchgate.net However, research indicates that the concentration of glycitein is notably less affected by these temperature and moisture fluctuations compared to the more abundant isoflavones, daidzein (B1669772) and genistein (B1671435). researchgate.netresearchgate.net This suggests a more stable genetic control over its biosynthesis.

The developmental stage of the plant also plays a crucial role. Isoflavone accumulation occurs during seed filling. scielo.br While the concentrations of daidzin and genistin tend to increase throughout seed maturation, the levels of glycitin and its malonylated form have been observed to remain relatively stable or even decrease slightly. mdpi.comnih.gov However, specific tissues show different patterns; for instance, glycitein isoflavones accumulate significantly in the hypocotyl during intermediate to late stages of seed development. mdpi.comnih.gov

Table 2: Influence of Environmental Factors on Soybean Isoflavone Content

| Environmental Factor | General Effect on Total Isoflavones | Specific Effect on Glycitein |

| Low Temperature | Increased Concentration | Much less affected than other isoflavones |

| High Temperature | Decreased Concentration | Much less affected than other isoflavones |

| High Soil Moisture | Increased Concentration | Much less affected than other isoflavones |

This table summarizes general trends observed in research studies. researchgate.netresearchgate.net

Metabolism and Biotransformation in Biological Systems

Enzymatic Hydrolysis and Deglycosylation

The conversion of Glycitein (B1671905) 7-O-glucoside to its aglycone, glycitein, is essential for its absorption through the intestinal wall. This process is mediated by β-glucosidases of both microbial and mammalian origin.

The intestinal microbiota plays a pivotal role in the metabolism of isoflavone (B191592) glycosides. iastate.edu Various bacterial species residing in the human intestine possess β-glucosidase enzymes capable of cleaving the glycosidic bond of Glycitein 7-O-glucoside. Studies have identified specific strains from the Enterococcus and Lactococcus genera that effectively convert isoflavone 7-O-glucosides like glycitin (B1671906) (the common name for Glycitein 7-O-glucoside) into their respective aglycones. researchgate.net

The bioconversion efficiency can be significant. For instance, engineered Leuconostoc citreum expressing an isoflavone hydrolase from Bifidobacterium lactis demonstrated a high conversion yield. nih.gov In one study, this engineered bacterium converted 22.4 µM of glycitin to 15.8 µM of glycitein within 24 hours, achieving a 70% molar yield. nih.gov This highlights the capacity of intestinal bacteria to regulate the availability of absorbable glycitein.

| Microorganism | Substrate | Product | Conversion Yield / Rate |

|---|---|---|---|

| Enterococcus sp. MRG-2 | Glycitin | Glycitein | Data not quantified, but conversion confirmed. |

| Lactococcus sp. MRG-IF-4 | Glycitin | Glycitein | Data not quantified, but conversion confirmed. |

| Engineered Leuconostoc citreum | Glycitin (22.4 µM) | Glycitein (15.8 µM) | 70% molar yield (0.70 mol/mol) at 24h |

In addition to microbial enzymes, mammalian enzyme systems contribute to the deglycosylation of isoflavone glucosides. A key enzyme in the small intestine is lactase phlorizin hydrolase (LPH), a brush border enzyme primarily known for lactose digestion. iastate.edu Research has shown that the lactase active site of LPH is capable of hydrolyzing a variety of dietary flavonoid and isoflavone glycosides. iastate.eduresearchgate.net

While the specific catalytic efficiency for Glycitein 7-O-glucoside is not as extensively documented as for other isoflavones, studies on structurally similar compounds provide insight. Purified LPH from sheep small intestine has been shown to hydrolyze daidzein-7-glucoside and genistein-7-glucoside, suggesting it likely plays a role in the hydrolysis of Glycitein 7-O-glucoside as well. researchgate.net The action of these mammalian enzymes in the upper small intestine allows for the early absorption of the released glycitein aglycone. iastate.edu

| Enzyme | Substrate | Catalytic Efficiency (kcat/Km) (mM-1 s-1) |

|---|---|---|

| Lactase Phlorizin Hydrolase (LPH) | Daidzein-7-glucoside | 14 |

| Lactase Phlorizin Hydrolase (LPH) | Genistein-7-glucoside | 77 |

Aglycone Metabolism and Downstream Metabolite Formation

Once glycitein is liberated from its glucoside form, it undergoes extensive phase I metabolism, primarily driven by hepatic enzymes and further biotransformation by the gut microflora. This results in a diverse array of downstream metabolites.

The glycitein molecule can be a substrate for hydroxylation reactions, catalyzed mainly by cytochrome P450 enzymes in the liver. In vitro studies using human and rat liver microsomes have identified several hydroxylated derivatives of glycitein. nih.gov The primary metabolite formed in these systems is 8-hydroxy-glycitein (8-OH-GLY). nih.gov Human liver microsomes were found to convert glycitein into six different metabolites, with 8-OH-GLY and 6-hydroxydaidzein (6-OH-DAI) being the major products. nih.gov The formation of 6-OH-DAI involves a demethylation step. These oxidative modifications alter the structure and potential bioactivity of the parent aglycone. researchgate.netnih.gov

| Biological System | Major Metabolites | Metabolic Pathway |

|---|---|---|

| Rat Liver Microsomes | 8-hydroxy-glycitein | Hydroxylation |

| Human Liver Microsomes | 8-hydroxy-glycitein | Hydroxylation |

| Human Liver Microsomes | 6-hydroxydaidzein | Demethylation |

| Human Fecal Flora | 6-hydroxydaidzein | Demethylation |

The metabolism of glycitein by intestinal microflora is characterized by O-demethylation and reduction reactions. iastate.edu A major metabolic route begins with the reduction of the C-ring of glycitein to form dihydroglycitein. iastate.eduresearchgate.net This intermediate can then be O-demethylated to produce dihydro-6,7,4′-trihydroxyisoflavone. iastate.eduresearchgate.net

Alternatively, glycitein can first be O-demethylated to 6,7,4′-trihydroxyisoflavone, a reaction carried out by bacteria such as Eubacterium limosum, although this metabolite is not commonly detected in vivo, suggesting it is rapidly converted to other products. iastate.eduresearchgate.net Another significant pathway involves the cleavage of the C-ring of dihydroglycitein, leading to the formation of 5′-methoxy-O-desmethylangolensin. iastate.edu A minor pathway observed is the direct demethoxylation at the 6-position, converting glycitein to daidzein (B1669772). iastate.eduresearchgate.net

The extensive processing of glycitein by human gut microorganisms can lead to a variety of secondary metabolites, with significant variation observed between individuals. iastate.edu Fecal incubation studies have demonstrated that glycitein is metabolized into several compounds. The primary metabolites identified include dihydroglycitein, dihydro-6,7,4′-trihydroxyisoflavone, and 5′-O-methyl-O-desmethylangolensin. iastate.eduacs.orgiastate.edunih.gov

In some individuals, further bioconversion leads to the formation of other novel metabolites. For instance, a metabolite tentatively identified as 6-O-methyl-equol has been detected in some subjects, suggesting pathways analogous to the conversion of daidzein to equol (B1671563). iastate.eduresearchgate.netnih.gov The direct conversion of glycitein to daidzein via demethoxylation has also been observed, though it is considered a minor metabolic route. iastate.eduiastate.edu These findings underscore that glycitein is extensively metabolized by gut microbes, following pathways similar to other soy isoflavones and resulting in a complex profile of secondary metabolites. iastate.edusemanticscholar.org

| Metabolite | Metabolic Pathway | Key Microorganisms (if known) |

|---|---|---|

| Dihydroglycitein | Reduction | Human gut microflora |

| Dihydro-6,7,4′-trihydroxyisoflavone | Reduction, O-Demethylation | Human gut microflora |

| 6,7,4′-trihydroxyisoflavone | O-Demethylation | Eubacterium limosum |

| 5′-methoxy-O-desmethylangolensin | Reduction, C-ring cleavage | Human gut microflora |

| 5'-O-methyl-O-desmethylangolensin | Reduction, C-ring cleavage | Human gut microflora |

| 6-O-methyl-equol | Reduction, O-Demethylation | Human gut microflora |

| Daidzein | Demethoxylation | Human gut microflora |

Comparative Metabolic Fate with Other Isoflavone Glycosides

The metabolic journey of isoflavone glycosides, including Glycitein 7-O-glucoside (glycitin), is a multi-step process heavily reliant on the enzymatic activities within the human digestive tract, particularly the gut microbiota. While sharing a common initial pathway, the subsequent biotransformation of different isoflavones reveals distinct metabolic fates.

Upon ingestion, isoflavone glycosides like glycitin, genistin (genistein 7-O-glucoside), and daidzin (B1669773) (daidzein 7-O-glucoside) undergo hydrolysis. This crucial first step involves the cleavage of the sugar moiety (glucose) from the isoflavone backbone, a process carried out by β-glucosidases present in the small intestine and, more significantly, produced by intestinal bacteria. researchgate.netunimore.it This deglycosylation releases the biologically active aglycones: glycitein, genistein (B1671435), and daidzein, respectively. researchgate.netmdpi.com These aglycones can then be absorbed or undergo further microbial metabolism in the colon. researchgate.netmdpi.com

The structural differences between the aglycones lead to divergent metabolic pathways and degradation rates. iastate.edu For instance, the degradation rate of glycitein by human gut microflora is significantly slower than that of genistein but not substantially different from that of daidzein. iastate.edu The rapid degradation of genistein is attributed to the presence of a hydroxyl group at the 5-position of its A ring, a feature absent in both glycitein and daidzein. iastate.edu

The subsequent microbial transformations of these aglycones are complex and vary among individuals. iastate.edu

Glycitein metabolism is similar to other soy isoflavones. iastate.edusemanticscholar.org The primary metabolic steps are thought to be reduction to dihydroglycitein, followed by O-demethylation to dihydro-6,7,4'-trihydroxyisoflavone. iastate.edu Other identified metabolites include 5'-O-methyl-O-desmethylangolensin and, in some individuals, 6-O-methyl-equol and daidzein. iastate.eduresearchgate.netiastate.edu The conversion to daidzein, however, appears to be a rare metabolic event in humans. researchgate.net

Daidzein is famously metabolized into several key compounds, including dihydrodaidzein, O-desmethylangolensin (O-DMA), and, in a portion of the population, the more estrogenically potent metabolite, (S)-equol. mdpi.comresearchgate.net The ability to produce equol is dependent on the presence of specific gut bacteria. mdpi.com

Genistein is metabolized to metabolites such as dihydrogenistein and p-ethyl-phenol. iastate.edunih.gov

These metabolic differences have implications for the bioavailability and biological activity of the ingested isoflavones. Studies have shown that daidzein and glycitein are more bioavailable than genistein, which is reflected in a higher percentage of their ingested dose being excreted in urine. iastate.edu This is linked to their slower degradation rates by gut microflora compared to genistein. iastate.edu

| Isoflavone Aglycone | Key Microbial Metabolites | Relative Degradation Rate by Gut Microbiota | Key Structural Feature Influencing Metabolism |

|---|---|---|---|

| Glycitein | Dihydroglycitein, Dihydro-6,7,4'-trihydroxyisoflavone, 6-O-methyl-equol iastate.eduiastate.edu | Slower than Genistein, similar to Daidzein iastate.edu | Methoxy (B1213986) group at the 6-position iastate.edu |

| Daidzein | Dihydrodaidzein, (S)-equol, O-desmethylangolensin mdpi.comiastate.eduresearchgate.net | Slower than Genistein iastate.edu | Lacks 5-hydroxyl group |

| Genistein | Dihydrogenistein, p-ethyl-phenol iastate.edunih.gov | Faster than Glycitein and Daidzein iastate.edu | Presence of 5-hydroxyl group iastate.edu |

Factors Influencing Metabolic Profiles and Bioavailability

The bioavailability and metabolic profile of Glycitein 7-O-glucoside and other isoflavones are not uniform and are influenced by a complex interplay of several factors. These factors can determine the extent of absorption and the nature of the metabolites formed, ultimately affecting their physiological impact.

Gut Microbiota Composition : The composition and metabolic capacity of an individual's gut microbiome are paramount in isoflavone metabolism. mdpi.comnih.gov The initial hydrolysis of isoflavone glycosides to their absorbable aglycones is dependent on bacterial β-glucosidases. mdpi.comnih.gov Furthermore, the conversion of aglycones into secondary metabolites like equol from daidzein is entirely dependent on the presence of specific intestinal bacteria, such as those from the Coriobacteriaceae family. mdpi.com Only about 30-50% of the human population possesses the necessary gut flora to produce equol. mdpi.comnih.gov

Food Matrix and Form of Isoflavone : The source and processing of soy foods significantly impact isoflavone bioavailability. nih.govisoflavones.info

Chemical Form : Isoflavones exist as glucosides (like Glycitein 7-O-glucoside), malonylglucosides, acetylglucosides, and aglycones. nih.gov Aglycones, typically found in fermented soy products like tempeh, are absorbed more rapidly and lead to higher peak serum concentrations compared to the glucoside forms predominant in unfermented foods like soy milk and textured vegetable protein. nih.govisoflavones.info

Food Type : Liquid foods such as soy milk may allow for faster absorption of isoflavones compared to solid foods. isoflavones.info

Dietary Components : The co-ingestion of other dietary components can modulate isoflavone absorption. A high-fiber diet, for example, has been shown to decrease the bioavailability of some isoflavones, potentially by reducing absorption or altering gut transit time. nih.govijirem.orgtandfonline.com

Host-Related Factors :

Gut Transit Time : A rapid gut transit time can increase bioavailability. nih.govijirem.org

Age and Gender : Some studies have observed gender-related differences, with women potentially achieving higher peak serum concentrations of isoflavones than men. nih.gov However, there appears to be no significant difference in bioavailability between pre- and postmenopausal women. nih.govijirem.org Age may also play a role in the metabolic activity of the gut flora. ijirem.org

Genetics : Host genetics can influence the activity of enzymes involved in the metabolism of isoflavones after absorption.

| Factor | Influence on Metabolism and Bioavailability | Example |

|---|---|---|

| Gut Microbiota | Essential for converting glycosides to absorbable aglycones and for producing secondary metabolites (e.g., equol). mdpi.comnih.gov | Presence of equol-producing bacteria leads to the conversion of daidzein to equol. mdpi.com |

| Food Matrix | The physical and chemical form of the food influences absorption rates. isoflavones.info | Aglycones in fermented tempeh are absorbed faster than glucosides in soy milk. nih.govisoflavones.info |

| Dietary Fiber | High-fiber intake can decrease the bioavailability of isoflavones. nih.govtandfonline.com | Ingestion with wheat fiber lowered the urinary recovery of genistein. tandfonline.com |

| Gut Transit Time | Faster transit time is associated with increased bioavailability. nih.gov | - |

| Gender | Potential for differences in peak serum concentrations between men and women. nih.gov | Higher peak concentrations of daidzein observed in women in one study. nih.gov |

Molecular and Cellular Biological Activities in Vitro and Animal Models

Antioxidant Mechanisms and Free Radical Scavenging Activity

Glycitein (B1671905) 7-O-glucoside has demonstrated notable free-radical scavenging capabilities in various in vitro assays. nih.govnih.gov Studies utilizing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free-radical scavenging assay have confirmed its antioxidant activity. nih.govnih.gov Similarly, its efficacy in scavenging superoxide (B77818) radicals has also been established through specific in vitro bioassays. nih.govnih.govmdpi.com

In comparative studies, Glycitein 7-O-glucoside (also referred to as glycitin) and its related monoglucosides have shown the ability to act as potential antioxidants by scavenging these reactive oxygen species. nih.govmdpi.com The antioxidant activities are often quantified by their IC₅₀ values, which represent the concentration of the compound required to scavenge 50% of the free radicals.

Table 1: In Vitro Radical Scavenging Activity of Glycitein 7-O-glucoside and Related Compounds

| Compound | Assay | IC₅₀ (µg/mL) | Source |

|---|---|---|---|

| Glycitein 7-O-β-D-glucoside | DPPH Radical Scavenging | 160.2 | nih.gov |

| Glycitein 7-O-β-D-glucoside | Superoxide Radical Scavenging | 185.3 | nih.gov |

| Glycitein 4'-O-β-D-glucoside | DPPH Radical Scavenging | 125.4 | nih.gov |

| Glycitein 4'-O-β-D-glucoside | Superoxide Radical Scavenging | 155.4 | nih.gov |

| Vitamin C (Positive Control) | DPPH Radical Scavenging | 8.8 | nih.gov |

The structure of the glycan (sugar) moiety attached to the glycitein aglycone plays a critical role in its antioxidant potential. nih.govmdpi.com Research indicates that while the presence of a single glucose unit at the 7-O position confers antioxidant activity, the extension of this sugar chain can lead to a significant reduction or complete loss of this activity. nih.govnih.gov

For instance, studies have shown that while Glycitein 7-O-glucoside exhibits both DPPH and superoxide radical scavenging activity, its corresponding β-gentiobioside (containing two glucose units) derivative displayed no antioxidant activity in the same DPPH assay. nih.govmdpi.com Similar findings were observed with other elongated oligosaccharide chains; glycitein 7-O-maltoside and 7-O-maltotrioside also showed no antioxidant activity. nih.govmdpi.com These results strongly suggest that the formation of longer oligosaccharide chains attached to the isoflavone (B191592) core may diminish its radical scavenging properties. nih.govmdpi.com This is consistent with the broader observation in flavonoid chemistry that glycosylation can have a profound impact on the bioactivity of the parent molecule. nih.gov

Anti-inflammatory Pathway Modulation

Glycitein 7-O-glucoside (glycitin) has been identified as a potent modulator of key inflammatory signaling pathways, demonstrating significant anti-inflammatory features in animal models. nih.gov Its mechanism of action involves the inhibition of critical signaling cascades that are often upregulated during an inflammatory response. nih.govrsc.org

A primary mechanism for the anti-inflammatory effect of Glycitein 7-O-glucoside is its ability to inhibit the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov TLR4 is a key receptor that recognizes bacterial lipopolysaccharide (LPS), triggering a cascade that leads to the activation of NF-κB, a master regulator of inflammatory gene expression. nih.gov

Research has shown that Glycitein 7-O-glucoside can suppress the expression of the TLR4 protein. nih.gov This upstream inhibition prevents the subsequent phosphorylation and activation of key downstream proteins in the NF-κB pathway, including IKKβ, IκBα, and the p65 subunit of NF-κB. nih.gov By preventing the phosphorylation of IκBα, its degradation is halted, which in turn keeps NF-κB sequestered in the cytoplasm and prevents its translocation to the nucleus to initiate the transcription of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. nih.gov

In addition to the NF-κB pathway, Glycitein 7-O-glucoside also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial for regulating cellular responses to external stimuli, including inflammatory signals. nih.govrsc.org The MAPK family includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. nih.gov

In models of inflammation, Glycitein 7-O-glucoside has been shown to inhibit the phosphorylation of p38, ERK, and JNK. nih.gov By suppressing the activation of these MAPK pathways, it further contributes to the downregulation of the inflammatory response. nih.gov A derivative, glycitein 7-O-beta-d-glucoside 4''-O-methylate, has also been found to significantly inhibit the phosphorylation of p38 and ERK1/2, supporting the role of this structural backbone in MAPK modulation. nih.gov

The efficacy of Glycitein 7-O-glucoside as an anti-inflammatory agent has been demonstrated in animal models of acute inflammation, specifically lipopolysaccharide (LPS)-induced acute lung injury (ALI). nih.gov ALI is characterized by an excessive inflammatory response in the lungs. nih.gov

In studies using a mouse model of LPS-induced ALI, administration of Glycitein 7-O-glucoside resulted in a significant alleviation of lung injury. nih.gov This was evidenced by improvements in lung histopathology, a reduction in the lung wet/dry weight ratio (an indicator of pulmonary edema), and decreased myeloperoxidase (MPO) activity, which reflects neutrophil infiltration into the lung tissue. nih.gov Furthermore, treatment with Glycitein 7-O-glucoside led to a dose-dependent decrease in the expression of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, in the lung tissue. nih.gov These protective effects are attributed to its ability to inhibit the TLR4-mediated NF-κB and MAPKs signaling pathways. nih.gov

Research on Anticancer Properties

Glycitein 7-O-glucoside, also known as glycitin (B1671906), and its aglycone form, glycitein, have been the subject of research regarding their potential anticancer activities. Studies have explored their effects on the proliferation of various cancer cell lines and the molecular mechanisms driving these effects.

Research has demonstrated that glycitin and glycitein can influence the viability and proliferation of several cancer cell lines in laboratory settings.

Lung Cancer: In studies involving the human lung cancer cell line A549, treatment with glycitin at concentrations of 30, 60, and 120 μM was found to promote apoptosis, a form of programmed cell death, which was accompanied by damage to the cell membrane and fragmentation of the nucleus. nih.gov

Gastric Cancer: The aglycone, glycitein, has been shown to induce G0/G1 cell cycle arrest and apoptosis in AGS human gastric cancer cells. nih.govresearchgate.net

Breast Cancer: Glycitein has demonstrated a notable inhibitory effect on the invasiveness of MDA-MB-231 breast cancer cells. nih.gov In studies on the SKBR-3 human breast cancer cell line, glycitein exhibited a biphasic effect; at concentrations below 10 mg/mL, it stimulated cell growth and DNA synthesis, while at concentrations above 30 mg/mL, it significantly inhibited these processes in a dose-dependent manner. nih.gov Furthermore, glycitein was observed to increase the permeability of the cell membrane in SKBR-3 cells, suggesting a mechanism of action that involves damaging the cell membrane. nih.gov

In Vitro Anticancer Effects of Glycitin and Glycitein on Specific Cancer Cell Lines

| Compound | Cell Line | Cancer Type | Observed Effect | Reference |

|---|---|---|---|---|

| Glycitin | A549 | Lung Cancer | Induction of pro-apoptotic activity, cell membrane damage, and nuclear fragmentation. | nih.gov |

| Glycitein | AGS | Gastric Cancer | Induction of apoptosis and G0/G1 cell cycle arrest. | nih.govresearchgate.net |

| Glycitein | SKBR-3 | Breast Cancer | Biphasic effect: stimulation of proliferation at low concentrations (<10 mg/mL) and inhibition at high concentrations (>30 mg/mL); increased cell membrane permeability. | nih.govnih.gov |

| Glycitein | MDA-MB-231 | Breast Cancer | Potent inhibition of invasiveness. | nih.gov |

Investigations into the mechanisms behind the anticancer effects of these compounds have identified several key molecular pathways.

PI3K/AKT Pathway: In human lung cancer cells, glycitin is suggested to exert its anticancer effects through the inhibition of the PI3K/AKT signaling pathway, in addition to inducing apoptosis and cell cycle arrest. nih.gov

MAPK/STAT3/NF-κB Pathway: For the aglycone glycitein, its activity in human gastric cancer cells (AGS) has been linked to the activation of a signaling pathway regulated by reactive oxygen species (ROS) and mitogen-activated protein kinase (MAPK). nih.govresearchgate.net This activation, in turn, leads to the inhibition of the STAT3/NF-κB signaling pathways, which are crucial for cancer cell survival and proliferation. nih.govresearchgate.net

Matrix Metalloproteinases (MMPs): Glycitein has been found to inhibit the invasion of glioma cells by down-regulating the expression of MMP3 and MMP9. researchgate.net

Estrogenic Receptor Interactions and Associated Cellular Responses

As phytoestrogens, glycitin and glycitein can interact with estrogen receptors (ERs), leading to a range of cellular responses.

The ability of these isoflavones to bind to estrogen receptors has been quantified in both competitive binding assays and computational models.

Competitive Binding Assays: Studies using mouse uterine cytosol have determined the concentration of the aglycone, glycitein, required to displace 50% of bound 17β-estradiol. The results show that glycitein has a weak binding affinity for the estrogen receptor, comparable to other soy isoflavones like daidzein (B1669772), but significantly lower than that of 17β-estradiol or the synthetic estrogen diethylstilbestrol (B1670540) (DES). iastate.edunih.govacs.org

In Silico Analysis: Computational docking studies have been used to predict the binding affinity of various isoflavones, including both glycitin and glycitein, to the estrogen receptor alpha (ERα). researchgate.nettjpps.org In one such analysis, glycitein showed the highest binding affinity score among the tested isoflavones, followed closely by genistein (B1671435) and glycitin itself, indicating a strong potential for interaction with the receptor. tjpps.org

Estrogen Receptor Binding Affinity of Isoflavones

| Compound | Method | Finding | Reference |

|---|---|---|---|

| Glycitein | Competitive Binding Assay | Concentration to displace 50% of bound 3H-estradiol: 3.94 µM. | iastate.edunih.govacs.org |

| Daidzein | Competitive Binding Assay | Concentration to displace 50% of bound 3H-estradiol: 4.00 µM. | iastate.edunih.govacs.org |

| Genistein | Competitive Binding Assay | Concentration to displace 50% of bound 3H-estradiol: 0.22 µM. | iastate.edunih.govacs.org |

| 17β-estradiol | Competitive Binding Assay | Concentration to displace 50% of bound 3H-estradiol: 1.09 nM. | iastate.edunih.govacs.org |

| Diethylstilbestrol (DES) | Competitive Binding Assay | Concentration to displace 50% of bound 3H-estradiol: 1.15 nM. | iastate.edunih.govacs.org |

| Glycitin | In Silico Docking | Binding Energy: -8.50 Kcal/mol. | tjpps.org |

| Glycitein | In Silico Docking | Binding Energy: -8.60 Kcal/mol. | tjpps.org |

Glycitin has been shown to influence the development of bone-forming cells, known as osteoblasts, from bone marrow stromal cells (BMSCs). In vitro studies have demonstrated that the administration of glycitin can increase the proliferation of BMSCs and promote their formation into osteoblasts. nih.govspandidos-publications.comnih.gov Furthermore, glycitin treatment was found to activate the gene expression of key markers of osteoblast activity, including Collagen type I (Col I) and alkaline phosphatase (ALP), in these cells. spandidos-publications.comnih.gov

The mechanism by which glycitin regulates osteoblast activity involves the Transforming Growth Factor-β (TGF-β) signaling pathway. nih.govspandidos-publications.comnih.gov Research indicates that pretreatment of BMSCs with glycitin at concentrations of 1 and 5 µM significantly enhanced the protein expression of TGF-β. nih.gov This suggests that glycitin's positive effects on osteoblast differentiation are mediated, at least in part, through the modulation of this critical signaling pathway. nih.gov It is worth noting that while the body of one study reports an enhancement of TGF-β expression, its abstract paradoxically states that glycitin suppressed its expression, indicating a potential inconsistency in the literature. nih.govspandidos-publications.comnih.gov

Regulation of Osteoblast Differentiation and Proliferation in Bone Marrow Stromal Cells (BMSCs)

Involvement of AKT Signaling Pathways

Glycitein 7-O-glucoside, also known as Glycitin, has been observed to influence the protein kinase B (AKT) signaling pathway, a critical regulator of cell survival, proliferation, and differentiation. In studies involving bone marrow stem cells (BMSCs), Glycitin has been shown to promote cell proliferation and induce osteoblast differentiation. nih.gov The mechanism underlying these effects appears to involve the modulation of AKT signaling. Specifically, treatment with Glycitin has been demonstrated to significantly advance the phosphorylation of AKT (p-AKT) in BMSCs, indicating an activation of this pathway. nih.gov This activation is associated with the increased gene expression of Collagen Type I and alkaline phosphatase, both markers of osteoblast activity. nih.govnih.govspandidos-publications.com

Table 1: Effects of Glycitein 7-O-glucoside on AKT Signaling in Bone Marrow Stem Cells

| Parameter | Effect of Glycitein 7-O-glucoside Treatment | Reference |

|---|---|---|

| Cell Proliferation | Increased | nih.gov |

| Osteoblast Formation | Promoted | nih.gov |

| Phosphorylated AKT (p-AKT) | Significantly advanced/increased | nih.gov |

| Total AKT Protein Expression | Suppressed | nih.govnih.govspandidos-publications.com |

| Collagen Type I (Col I) Gene Expression | Activated | nih.gov |

| Alkaline Phosphatase (ALP) Gene Expression | Activated | nih.gov |

Effects on Bone Metabolism in Animal Models (e.g., Ovariectomized Rats)

In animal models of postmenopausal osteoporosis, specifically ovariectomized (ovx) rats, Glycitein 7-O-glucoside has demonstrated a significant protective effect against bone loss. Studies comparing the effects of various soy isoflavone glycosides found that Glycitin, administered orally, effectively prevented the bone loss induced by the removal of ovaries. mdpi.comacs.orgresearchgate.net This preventative action on bone density was comparable to that of estrone. mdpi.comresearchgate.net

The mechanism behind this bone-protective effect is suggested to be the suppression of bone turnover. mdpi.comresearchgate.net In ovariectomized rats, Glycitin treatment was found to significantly prevent the urinary excretion of pyridinoline (B42742) and deoxypyridinoline, which are biochemical markers of bone resorption. mdpi.com Beyond its effects on bone, Glycitin also demonstrated the ability to prevent other physiological changes associated with ovariectomy, including uterine atrophy, increases in body weight gain, and unfavorable alterations in lipid metabolism, such as increased serum total cholesterol and triglycerides. mdpi.com These findings indicate that Glycitein 7-O-glucoside can mitigate several detrimental consequences of ovarian hormone deficiency in this animal model. mdpi.comresearchgate.net

Table 2: Effects of Glycitin (Glycitein 7-O-glucoside) in Ovariectomized Rats

| Parameter | Effect of Glycitin Treatment | Reference |

|---|---|---|

| Bone Loss | Significantly prevented | mdpi.comacs.orgresearchgate.net |

| Uterine Atrophy | Prevented | mdpi.com |

| Body Weight Gain | Prevented increase | mdpi.com |

| Abdominal Fat | Prevented increase | mdpi.com |

| Serum Total Cholesterol | Prevented increase | mdpi.com |

| Serum Triglyceride | Prevented increase | mdpi.com |

| Urinary Pyridinoline Excretion | Prevented increase | mdpi.com |

| Urinary Deoxypyridinoline Excretion | Prevented increase | mdpi.com |

Immunomodulatory Activities

Suppression of IgE Antibody Production (Anti-Allergic Effects)

Glycitein 7-O-glucoside has been shown to possess immunomodulatory properties, specifically in the context of allergic responses, by inhibiting the production of Immunoglobulin E (IgE) antibodies. IgE plays a central role in type I hypersensitivity reactions. nih.gov In vivo bioassays using 7S-globulin from soybean as an antigen have demonstrated that Glycitein 7-O-β-D-glucoside exerts an inhibitory effect on the formation of IgE antibodies. mdpi.comnih.gov

Further research has corroborated this finding, showing that Glycitein 7-O-β-D-glucoside displayed inhibitory action on IgE antibody generation in rat plasma. nih.gov This suggests a potential anti-allergic activity by intervening in the sensitization phase of an allergic reaction, where B cells are stimulated to produce allergen-specific IgE. By suppressing the levels of IgE, Glycitein 7-O-glucoside may help to mitigate the downstream events of the allergic cascade, such as mast cell degranulation and the release of inflammatory mediators. nih.gov

Regulation of Mucus Secretion

Inhibition of Epidermal Growth Factor (EGF)-Induced Mucus Hypersecretion

A methylated derivative of Glycitein 7-O-glucoside, specifically glycitein 7-O-beta-d-glucoside 4''-O-methylate (CGLM), has been investigated for its effects on airway mucus regulation. nih.gov In a study using human lung mucoepidermoid cells (NCI-H292), CGLM was shown to suppress airway mucus hypersecretion induced by epidermal growth factor (EGF). nih.gov EGF is a known potent stimulator of mucin production in airway epithelial cells. The treatment of these cells with CGLM prior to EGF stimulation resulted in a significant reduction in mucus production, indicating an inhibitory effect on this pathological process. nih.gov

Downregulation of COX-2, MMP-9, and MUC5AC Gene Expression

The mechanism by which the derivative of Glycitein 7-O-glucoside, CGLM, inhibits mucus hypersecretion involves the downregulation of key inflammatory and mucin-producing genes. nih.gov In EGF-stimulated NCI-H292 cells, treatment with CGLM led to a decrease in the production of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory pathways. nih.gov This reduction was correlated with decreased levels of both protein and mRNA of inducible matrix metalloproteinase 9 (MMP-9), an enzyme implicated in tissue remodeling and inflammation. nih.gov

Crucially, CGLM treatment also resulted in the downregulation of MUC5AC gene expression. nih.gov MUC5AC is a major gel-forming mucin in the airways, and its overproduction is a hallmark of numerous respiratory diseases. The study suggests that CGLM exerts its protective effects in these cells by down-regulating the expression of COX-2, MMP-9, and MUC5AC, mediated through the blockade of the NF-kappa-B and p38/ERK MAPK signaling pathways. nih.gov

Table 3: Effects of a Glycitein 7-O-glucoside Derivative (CGLM) on EGF-Stimulated Lung Cells

| Parameter | Effect of CGLM Treatment | Reference |

|---|---|---|

| EGF-Induced Mucus Hypersecretion | Suppressed | nih.gov |

| Cyclooxygenase-2 (COX-2) Production | Decreased | nih.gov |

| Matrix Metalloproteinase 9 (MMP-9) Protein & mRNA | Reduced levels | nih.gov |

| MUC5AC Gene Expression | Downregulated | nih.gov |

Mechanism via Blocking NF-κB and p38/ERK MAPK Pathways

Glycitein 7-O-glucoside, also known as glycitin, has been shown in various studies to exert its biological effects by modulating key inflammatory and stress-activated signaling pathways, specifically the Nuclear Factor-kappa B (NF-κB) and the p38/extracellular signal-regulated kinase (ERK) mitogen-activated protein kinase (MAPK) pathways.

In an animal model of acute lung injury induced by lipopolysaccharide (LPS), glycitin demonstrated a protective role by inhibiting the TLR4-mediated NF-κB and MAPK signaling pathways. medchemexpress.com This inhibition led to a significant reduction in lung injury. The activation of NF-κB is a critical step in the inflammatory process, leading to the transcription of numerous pro-inflammatory genes. Glycitin's ability to inhibit this pathway underscores its anti-inflammatory potential. nih.gov

Furthermore, in the context of skin photoaging, glycitin has been found to counteract the damaging effects of UV irradiation by down-regulating the ERK/JNK/p38 MAPK signaling cascade. researchgate.net UV radiation typically activates these MAPK pathways, leading to the expression of matrix metalloproteinase-1 (MMP-1), an enzyme that degrades collagen and contributes to wrinkle formation. researchgate.net Research showed that glycitin treatment decreased the UV-induced phosphorylation of ERK, JNK, and p38 in a dose-dependent manner in human primary dermal fibroblasts. researchgate.net This action, in turn, inhibited the expression of MMP-1 and increased the synthesis of type-I collagen, thereby protecting the skin from photoaging. researchgate.net

The p38 and ERK pathways are central to cellular responses to external stimuli and are involved in processes like cell proliferation, differentiation, and apoptosis. nih.govnih.gov By inhibiting these pathways, glycitin can effectively mitigate cellular stress and inflammatory responses.

Other Biological Activities (e.g., Antiviral, Antibacterial, Anti-aging)

Beyond its well-documented anti-inflammatory and antioxidant activities, Glycitein 7-O-glucoside (glycitin) has been reported to possess a range of other beneficial biological properties, including antiviral, antibacterial, and anti-aging effects. medchemexpress.com

Anti-aging Activity:

Glycitin's anti-aging properties are most prominently documented in the context of skin health. It has been shown to protect skin cells from aging and wrinkling by stimulating the proliferation and migration of dermal fibroblasts. nih.gov In vitro studies have demonstrated that glycitin treatment leads to an increase in the synthesis of collagen type I and type III, as well as fibronectin. nih.gov Concurrently, it decreases the activity of matrix metalloproteinase-1 (MMP-1), an enzyme that breaks down collagen. researchgate.netnih.gov This dual action of promoting collagen production while inhibiting its degradation contributes to improved skin elasticity and a reduction in the appearance of wrinkles. nih.govcaringsunshine.com The mechanism for these effects involves the stimulation of transforming growth factor-beta (TGF-β) secretion, which subsequently induces fibroblast proliferation. nih.gov

Antiviral and Antibacterial Activities:

While specific mechanistic studies on the antiviral and antibacterial properties of glycitin are less extensive than for its other activities, it is recognized as a natural isoflavone with these capabilities. medchemexpress.com The broader class of isoflavones, to which glycitin belongs, has been a subject of research for their antimicrobial potential. nih.gov However, detailed studies focusing exclusively on the antiviral and antibacterial mechanisms of Glycitein 7-O-glucoside are still emerging.

The diverse biological activities of Glycitein 7-O-glucoside are summarized in the table below.

| Biological Activity | Key Findings | Affected Pathways/Mechanisms |

| Anti-inflammatory | Alleviates acute lung injury. medchemexpress.com | Inhibition of TLR4-mediated NF-κB and MAPK signaling. medchemexpress.com |

| Anti-aging (Skin) | Protects against UV-induced skin photoaging. researchgate.net Promotes fibroblast proliferation and collagen synthesis. nih.gov Reduces wrinkles and improves skin elasticity. caringsunshine.com | Down-regulation of ERK/JNK/p38 MAPK pathways. researchgate.net Stimulation of TGF-β signaling. nih.gov |

| Antiviral | Stated as a known biological activity. medchemexpress.com | Specific mechanisms for Glycitein 7-O-glucoside are not detailed in the provided sources. |

| Antibacterial | Stated as a known biological activity. medchemexpress.com | Specific mechanisms for Glycitein 7-O-glucoside are not detailed in the provided sources. |

Enzymatic and Biotechnological Modification

Chemoenzymatic Synthesis of Glycitein (B1671905) 7-O-glucoside and its Glycosylated Derivatives

Chemoenzymatic synthesis leverages the high selectivity of enzymes to create complex glycosylated molecules that are challenging to produce through purely chemical methods. Glycosyltransferases and glycosidases are particularly powerful biocatalysts for this purpose, offering precise control over the formation of interglycosidic linkages.

Specific enzymes and cell cultures can be used to glycosylate glycitein, producing Glycitein 7-O-glucoside and other derivatives. This process can improve the water solubility and stability of the parent isoflavone (B191592).

Amylosucrase (AS): This enzyme, a type of glycosyltransferase, can enhance the water solubility of isoflavone aglycones like glycitein through transglycosylation. Amylosucrase from Deinococcus geothermalis (DGAS) is noted for its ability to react with high substrate specificity using relatively inexpensive donors, which simplifies the interpretation of experimental results due to fewer impurities and a limited number of transglycosylated sugar moieties.

Cultured Plant Cells: Plant cell cultures serve as effective biocatalysts for glycosylation. For instance, cultured cells of Eucalyptus perriniana have been successfully used to glycosylate glycitein, yielding both Glycitein 7-O-β-glucoside and Glycitein 7-O-β-gentiobioside. Similarly, cells of Lactobacillus delbrueckii can glucosylate glycitein to produce its corresponding 7-O-β-glucoside.

Further glycosylation of Glycitein 7-O-glucoside can attach additional sugar units, forming oligosaccharide chains. These modifications can significantly alter the compound's biological properties.

Maltooligosaccharides: A two-step biocatalytic process has been used to produce β-maltooligosaccharides of glycitein. First, glycitein is converted to its 7-O-β-glucoside using Lactobacillus delbrueckii. In the second step, this glucoside is treated with cyclodextrin glucanotransferase (CGTase), which converts it into glycitein 7-O-β-maltoside and glycitein 7-O-β-maltotrioside.

Gentiooligosaccharides: The production of gentiooligosaccharides of glycitein has been achieved using cultured cells of Eucalyptus perriniana as the biocatalyst. This process directly glycosylates glycitein to yield products including Glycitein 7-O-β-gentiobioside, a compound where a gentiobiose (a disaccharide of two glucose units) is attached at the 7-position.

| Biocatalyst | Substrate | Key Products |

|---|---|---|

| Lactobacillus delbrueckii | Glycitein | Glycitein 7-O-β-glucoside |

| Cyclodextrin glucanotransferase (CGTase) | Glycitein 7-O-β-glucoside | Glycitein 7-O-β-maltoside, Glycitein 7-O-β-maltotrioside |

| Cultured cells of Eucalyptus perriniana | Glycitein | Glycitein 7-O-β-glucoside, Glycitein 7-O-β-gentiobioside |

Enzyme-Mediated Biotransformations for Altered Properties

Enzymes can catalyze specific modifications on the isoflavone core or the attached sugar moiety, leading to derivatives with altered chemical and biological properties.

Hydroxylation: Regioselective hydroxylation, the addition of a hydroxyl group at a specific position, can be achieved using microbial biotransformation. While direct studies on Glycitein 7-O-glucoside are limited, research on related flavonoids demonstrates this capability. For example, cultured plant cells of Eucalyptus perriniana have been shown to catalyze regioselective hydroxylation of flavanones.

Methylation: Methylation is a key modification in isoflavonoid metabolism. A new methylated isoflavone, Glycitein 7-O-beta-d-glucoside 4''-O-methylate, has been isolated from Cordyceps militaris grown on a germinated soybean extract, indicating that enzymatic methylation can occur on the glucose part of the molecule. Furthermore, studies on the isoflavonoid pathway in Pueraria lobata have identified O-methyltransferases with 7-O-methylation activity on isoflavone substrates like daidzein (B1669772), a structurally similar compound.

Information regarding the enantioselective reduction and polymerization of Glycitein 7-O-glucoside is not extensively covered in available research. These types of biotransformations represent a more nascent area of investigation for this specific compound.

Metabolic Engineering Approaches for Enhanced Production or Novel Analogues

Metabolic engineering involves the targeted modification of cellular chemistry to improve the production of desired compounds or to create new ones. These strategies can be applied to enhance the synthesis of Glycitein 7-O-glucoside or to generate novel analogues.

Strategies for enhancing isoflavone biosynthesis in plants like soybean (Glycine max) include the activation of genes in the phenylpropanoid pathway and the suppression of competing biochemical pathways. For example, expressing certain transcription factors can increase the flux towards isoflavone precursors, while blocking enzymes for competing pathways, such as flavanone (B1672756) 3-hydroxylase, can redirect metabolites towards isoflavone production.

Manipulation of Isoflavonoid Accumulation in Plant Systems

The biosynthesis of isoflavonoids in plants is a complex process that can be manipulated to increase the accumulation of desired compounds like Glycitein 7-O-glucoside. This involves the genetic modification of key enzymes in the isoflavonoid pathway and the optimization of plant culture conditions.

One key strategy is the genetic manipulation of enzymes involved in the isoflavonoid biosynthetic pathway. For instance, the overexpression of isoflavone 7-O-methyltransferase (IOMT), an enzyme that catalyzes a crucial step in the biosynthesis of certain isoflavonoids, has been shown to enhance the production of 4'-O-methylated isoflavonoids in transgenic alfalfa. nih.gov This approach demonstrates that targeting specific enzymatic steps can lead to the increased accumulation of downstream products. While this study focused on medicarpin, the principle can be applied to other isoflavonoids, suggesting that modulating the expression of relevant hydroxylases or methyltransferases could similarly influence glycitein and its glucoside derivatives.

Another approach to manipulating isoflavonoid accumulation is through the application of phytohormones in plant tissue culture. The ratio of auxin to cytokinin in the culture medium has a significant effect on both callus growth and isoflavonoid accumulation in soybean callus cultures. researchgate.net Specifically, naphthalene acetic acid (NAA), an auxin, has been found to enhance isoflavonoid accumulation, while benzylaminopurine (BAP), a cytokinin, promotes tissue growth but can reduce the concentration of isoflavonoids. researchgate.net This suggests that optimizing the hormonal balance in plant cell or tissue cultures could be a viable strategy to increase the yield of Glycitein 7-O-glucoside.

Furthermore, understanding the role of specific glycosyltransferases is crucial. Flavonoid 7-O-glucosyltransferases (7GlcTs), which belong to the UDP-glycosyltransferase (UGT) family, are responsible for the 7-O-glucosylation of flavonoids, a critical step in the biosynthesis of many flavonoid glycosides. nih.gov The identification and characterization of these enzymes, such as those found in citrus, provide valuable tools for genetic engineering. nih.gov Overexpression of specific and efficient 7GlcTs in a target plant could potentially lead to a higher conversion of glycitein to Glycitein 7-O-glucoside.

Table 1: Factors Influencing Isoflavonoid Accumulation in Plant Systems

| Factor | Method of Manipulation | Potential Outcome on Glycitein 7-O-glucoside |

| Key Biosynthetic Enzymes | Genetic engineering (e.g., overexpression of specific methyltransferases or hydroxylases) | Increased precursor availability for Glycitein 7-O-glucoside synthesis. nih.gov |

| Phytohormones | Optimization of auxin-to-cytokinin ratio in plant tissue culture. | Enhanced accumulation of total isoflavonoids, including glycitein and its glucosides. researchgate.net |

| Glycosyltransferases | Overexpression of specific and efficient flavonoid 7-O-glucosyltransferases (7GlcTs). | Increased conversion of glycitein to Glycitein 7-O-glucoside. nih.gov |

Heterologous Production in Microbial Hosts

The production of Glycitein 7-O-glucoside in microbial hosts offers an alternative to extraction from plant sources, providing a potentially more controlled, scalable, and sustainable method of production. This approach involves introducing the necessary biosynthetic genes into a microbial chassis, such as Escherichia coli.

The heterologous production of flavonoid glycosides in E. coli has been successfully demonstrated. By expressing a specific UDP-glycosyltransferase, such as UGT71G1 from Medicago truncatula, in E. coli, researchers have achieved the conversion of isoflavone aglycones like genistein (B1671435) and biochanin A into their corresponding 7-O-glucosides. nih.gov This system can be adapted for the production of Glycitein 7-O-glucoside by providing glycitein as a substrate to the engineered microbial culture. The production levels can be optimized by adjusting culture conditions, such as the type of medium used, with Terrific Broth (TB) medium showing significantly higher yields of 7-O-glucosides compared to Luria-Bertani (LB) medium. nih.gov

To achieve de novo synthesis of isoflavonoid glucosides from a simple carbon source like glucose, a more extensive metabolic engineering approach is required. This involves constructing a heterologous pathway in a microbial host that encompasses all the necessary enzymes to convert a central metabolite into the final product. For flavonoid production, this typically includes enzymes such as tyrosine ammonia lyase (TAL), 4-coumarate:CoA ligase (4CL), chalcone synthase (CHS), and chalcone isomerase (CHI) to produce the naringenin precursor. nih.gov Further enzymatic steps would be needed to convert naringenin to glycitein, followed by the action of a 7-O-glucosyltransferase. While complex, this strategy has been successful for producing naringenin from glucose, paving the way for the development of microbial fermentation processes for a wide range of flavonoids and their glycosides. nih.gov

Enzyme-mediated glycosylation is another biotechnological tool that can be used to modify isoflavones. Glycosyltransferases from microbial sources offer an efficient and environmentally friendly alternative to chemical synthesis for producing glycosides. nih.gov For instance, amylosucrase from Deinococcus geothermalis has been used for the α-1,4 glycosylation of isoflavone-rich soybean extracts. nih.gov While this particular study focused on α-glucosides, the principle of using microbial enzymes for glycosylation is broadly applicable and could be extended to the production of β-glucosides like Glycitein 7-O-glucoside by selecting the appropriate enzyme.

Table 2: Strategies for Heterologous Production of Glycitein 7-O-glucoside in Microbial Hosts

| Strategy | Microbial Host | Key Components | Potential Outcome |

| Whole-cell Bioconversion | Escherichia coli | Expression of a specific UDP-glycosyltransferase (e.g., UGT71G1). nih.gov | Conversion of exogenously supplied glycitein to Glycitein 7-O-glucoside. |

| De Novo Biosynthesis | Escherichia coli | Introduction of the entire biosynthetic pathway from a central metabolite (e.g., tyrosine) to Glycitein 7-O-glucoside. nih.gov | Production of Glycitein 7-O-glucoside directly from a simple carbon source like glucose. |

| In Vitro Enzymatic Synthesis | N/A | Use of purified microbial glycosyltransferases. nih.gov | Controlled synthesis of Glycitein 7-O-glucoside from glycitein and a sugar donor. |

Advanced Analytical Methodologies for Identification and Quantification

Extraction and Sample Preparation Techniques

The initial and most critical stage in the analysis of glycitein (B1671905) 7-O-β-glucoside is its efficient extraction from the sample matrix and subsequent preparation for analysis. The choice of technique is dictated by the chemical nature of the isoflavone (B191592) glycoside and the complexity of the sample material.

The extraction of isoflavones, which exist as glycosides, malonyl-glycosides, acetyl-glycosides, and aglycones, relies heavily on the use of polar organic solvents, often in combination with water. The polarity of the solvent system is a key factor influencing the extraction efficiency of glycitein 7-O-β-glucoside.

Commonly employed solvents include methanol (B129727), ethanol (B145695), acetone, and acetonitrile (B52724). jfda-online.com Studies have shown that aqueous mixtures of these solvents are generally more effective than their pure forms. For instance, 80% aqueous methanol and 80% ethanol have been successfully used for isoflavone extraction. jfda-online.comnih.gov The addition of water to organic solvents improves the extraction of more polar glycosides by enhancing solvent penetration into the plant matrix. researchgate.net

Acetonitrile has been noted as a superior solvent for extracting the 12 primary isoflavone forms found in soy foods. researchgate.net One study evaluated the efficiency of 53% aqueous solutions of acetonitrile, acetone, ethanol, and methanol and found acetonitrile to be the most effective. researchgate.net Another approach, optimizing for different isoflavone forms, found that a polar ternary mixture of water, acetone, and acetonitrile was most effective for extracting glycosidic isoflavones like glycitein 7-O-β-glucoside. nih.gov The selection of the solvent system can be tailored to maximize the yield of specific isoflavone classes.

| Solvent System | Target Isoflavone Form | Key Findings | Reference |

|---|---|---|---|

| Acetonitrile (53% aqueous) | All 12 soy isoflavone forms | Demonstrated superior extraction efficiency compared to acetone, ethanol, and methanol at the same concentration. | researchgate.net |

| Ethanol (80% aqueous) | General isoflavones | Commonly used and effective for extracting isoflavones from soybean samples. | nih.gov |

| Water, Acetone, Acetonitrile (Ternary Mixture) | Glycosidic isoflavones | Achieved the best extraction for glycosidic forms in an optimized simplex-centroid mixture design. | nih.gov |

| Water, Acetone, Ethanol (Ternary Mixture) | Malonyl-glycosidic and total isoflavones | Found to be the optimal mixture for these specific isoflavone classes. | nih.gov |

For certain analytical objectives, particularly to quantify the total amount of a specific isoflavone aglycone, hydrolysis is employed to convert the glycoside forms (like glycitein 7-O-β-glucoside) into their corresponding aglycone (glycitein). This simplifies the chromatographic analysis by reducing the number of compounds to be measured.

Acidic Hydrolysis: This method typically involves heating the sample extract with a strong acid, such as hydrochloric acid (HCl). This process cleaves the glycosidic bond, releasing the glucose molecule from the isoflavone. While effective, acid hydrolysis can be harsh and may cause degradation or isomerization of the target aglycones. mdpi.com For example, one simplified method for total isoflavone analysis used 80% ethanol containing 1 M HCl to hydrolyze acetyl and malonyl glucosides to their corresponding 7-O-glucosides.

Enzymatic Hydrolysis: This technique offers a milder alternative to acid hydrolysis, utilizing enzymes like β-glucosidases to specifically cleave the β-glycosidic linkage. nih.gov This approach is highly specific and proceeds under gentle conditions (e.g., controlled pH and temperature), minimizing the risk of analyte degradation. mdpi.comnih.gov Various enzymes, including those from microbial sources (e.g., Aspergillus niger) or vegetable sources (e.g., lima beans), have been used successfully to convert isoflavone glycosides to aglycones. nih.gov Fermentation with certain lactic acid bacteria that exhibit β-glucosidase activity is another method used to achieve this conversion in food matrices like soymilk. jlu.edu.cn Enzymatic hydrolysis is often preferred when the accurate profile of the aglycone is required, as it better preserves the original structure. mdpi.com

Chromatographic Separation Techniques

Following extraction and sample preparation, chromatographic methods are employed to separate glycitein 7-O-β-glucoside from other related isoflavones and matrix components.

High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for the separation and quantification of isoflavones. nih.gov The method typically utilizes a reversed-phase column, most commonly a C18 column, which separates compounds based on their hydrophobicity. jfda-online.com

A gradient elution system is often necessary to achieve a successful separation of the 12 different isoflavone forms present in soy, which span a range of polarities. jfda-online.com The mobile phase usually consists of a mixture of an aqueous solvent (often containing a small amount of acid like acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. jfda-online.com By gradually increasing the proportion of the organic solvent over the course of the analysis, compounds are eluted from the column in order of increasing hydrophobicity. Typically, the more polar glycosides like daidzin (B1669773) and glycitin (B1671906) elute earlier than the less polar aglycones like daidzein (B1669772) and glycitein. researchgate.net

Ultraviolet (UV) detection is the most common method used in conjunction with HPLC for the quantification of isoflavones. Isoflavones possess chromophores that absorb light in the UV region, allowing for their detection and quantification. A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, is an advanced type of UV detector that can acquire absorbance spectra across a range of wavelengths simultaneously for each point in the chromatogram.

This capability is particularly useful for isoflavone analysis as it aids in peak identification and purity assessment by comparing the acquired spectrum of an eluting peak with that of a known standard. The maximum UV absorbance for isoflavones is typically found around 260 nm, and this wavelength is frequently used for quantification to ensure high sensitivity. Some methods may also monitor at a second wavelength, such as 280 nm, for confirmation. jfda-online.com

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | jfda-online.com |

| Mobile Phase A | Water with 0.1% acetic acid | |

| Mobile Phase B | Acetonitrile with 0.1% acetic acid | |

| Elution | Gradient | jfda-online.com |

| Detection Wavelength | 260 nm | |

| Column Temperature | 25 °C | researchgate.net |

Fluorescence detection (FLD) is another option for HPLC that can offer higher sensitivity and selectivity for compounds that fluoresce. The native fluorescence of glycitein 7-O-β-glucoside (glycitin) and its aglycone, glycitein, is dependent on the molecular structure and pH of the solution.

Studies have shown that the molecular form of glycitin exhibits almost no native fluorescence. However, under hot and alkaline conditions, a cleavage reaction of the γ-pyrone ring can occur, leading to the formation of a product with fairly strong fluorescence, with maximum excitation and emission wavelengths (λex/λem) of 288 nm/388 nm.

The aglycone, glycitein, also has pH-dependent fluorescence. Its molecular form is essentially non-fluorescent, but under weakly alkaline conditions (pH > 7), the ionization of the 7-hydroxyl group results in a univalent anion that exhibits moderately strong fluorescence with a λex/λem of 334 nm/464 nm. This property can be exploited for sensitive detection, though it requires careful control of the post-column pH. While less common than UV detection for routine isoflavone analysis, FLD can be a valuable tool when higher sensitivity is required, provided that appropriate conditions for inducing fluorescence are established.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the structural elucidation and sensitive quantification of Glycitein 7-O-glucoside.

Electrospray ionization (ESI) is the most widely used ionization technique for the analysis of isoflavone glycosides because it is a soft ionization method suitable for polar and thermally labile molecules. In ESI, a high voltage is applied to a liquid passing through a capillary, which generates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions of the analyte are expelled into the gas phase. ESI can be operated in both positive and negative ion modes.

For Glycitein 7-O-glucoside, tandem mass spectrometry (MS/MS) is crucial for definitive identification. In a typical ESI-MS/MS experiment, the precursor ion corresponding to Glycitein 7-O-glucoside (e.g., the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻) is selected in the first stage of the mass spectrometer. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions, which are analyzed in the second stage of the mass spectrometer. High-resolution instruments like Quadrupole Time-of-Flight (QToF) mass spectrometers provide highly accurate mass measurements, enabling the determination of the elemental composition of both precursor and product ions.

Atmospheric Pressure Chemical Ionization (APCI) is another ionization technique that can be interfaced with LC. In APCI, the eluent from the LC is vaporized in a heated nebulizer. A corona discharge then creates reactant ions from the solvent vapor, which in turn ionize the analyte molecules through gas-phase reactions. APCI is generally more suitable for less polar and thermally stable compounds compared to ESI. wikipedia.orgnationalmaglab.org

While ESI is more commonly employed for the analysis of polar isoflavone glycosides, APCI has been successfully used for the identification of flavone (B191248) aglycones and glycosides in complex matrices like soybean pods. scielo.br The technique is advantageous for its compatibility with higher mobile phase flow rates and its ability to ionize compounds that are not amenable to ESI. creative-proteomics.com However, because APCI requires thermal vaporization, it is best suited for analytes that are thermally stable. nationalmaglab.org

The structural elucidation of Glycitein 7-O-glucoside by tandem mass spectrometry is primarily based on the analysis of its fragmentation pattern. The most characteristic fragmentation pathway for isoflavone O-glycosides is the cleavage of the glycosidic bond. nationalmaglab.org

In positive ion mode ESI-MS/MS, the protonated molecule of Glycitein 7-O-glucoside ([M+H]⁺ at m/z 447) will readily lose the glucose moiety as a neutral molecule (162 Da). This results in a prominent product ion corresponding to the protonated glycitein aglycone ([Y₀]⁺) at m/z 285. In negative ion mode, the deprotonated molecule ([M-H]⁻ at m/z 445) also undergoes cleavage of the glycosidic bond, producing an intense ion for the deprotonated glycitein aglycone ([Y₀]⁻) at m/z 283. researchgate.net

Further fragmentation of the glycitein aglycone ion can provide additional structural confirmation. This subsequent fragmentation often involves the loss of small neutral molecules such as carbon monoxide (CO). wikipedia.org This well-defined fragmentation allows for the unambiguous identification of the aglycone and confirms the nature of the sugar substituent.

Table 3: Predicted ESI-MS/MS Fragmentation of Glycitein 7-O-glucoside

| Precursor Ion | m/z | Key Fragment Ion | Description |

| [M+H]⁺ | 447 | [M+H - 162]⁺ (m/z 285) | Neutral loss of glucose moiety |

| [M-H]⁻ | 445 | [M-H - 162]⁻ (m/z 283) | Neutral loss of glucose moiety |

Neutral loss scan is a specific type of tandem mass spectrometry experiment that is highly effective for selectively detecting a class of compounds that share a common fragmentation pathway. For the analysis of isoflavone glycosides, a neutral loss scan is programmed to detect all precursor ions that lose a specific neutral mass upon collision-induced dissociation. nih.gov

To identify O-glucosides like Glycitein 7-O-glucoside, a neutral loss scan of 162 Da is performed. The mass spectrometer scans a range of precursor ions but only allows those that produce a fragment ion exactly 162 mass units lighter to be detected. This creates a simplified chromatogram showing peaks only for compounds that contain a hexose (B10828440) (like glucose) sugar attached via an O-glycosidic bond. This technique is exceptionally useful for screening complex extracts for the presence of isoflavone glucosides without needing to analyze the full spectrum of every component.

Stable Isotope Dilution Analysis (SIDA-LC-MS/MS)

Stable Isotope Dilution Analysis (SIDA), particularly when coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), represents the gold standard for quantitative accuracy in biomarker analysis. nih.gov This methodology is considered a definitive approach due to its ability to correct for both sample preparation losses and matrix-induced signal variations during analysis. tum.de

The core principle of SIDA involves adding a known quantity of a stable isotope-labeled version of the analyte—in this case, an isotopically heavier form of Glycitein 7-O-glucoside—to the sample at the very beginning of the preparation process. tum.de This labeled compound serves as an ideal internal standard because it is chemically identical to the target analyte and thus behaves identically during extraction, derivatization, and chromatographic separation. nih.govtum.de

During mass spectrometric detection, the instrument can distinguish between the natural analyte and the heavier, isotope-labeled standard based on their mass-to-charge ratio difference. tum.de Quantification is then achieved by measuring the peak area ratio of the endogenous (natural) Glycitein 7-O-glucoside to the isotope-labeled internal standard. tum.de This ratio remains constant even if analyte is lost during sample workup, providing exceptionally high precision and accuracy. The use of SIDA with LC-MS/MS provides the highest possible analytical specificity for rigorous quantitative determinations. nih.gov While its application is contingent on the availability of the specific isotopically labeled standard, it is the method of choice for high-accuracy targeted metabolomics and pharmacokinetic studies. tum.denih.gov

Other Analytical Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool for separating and identifying compounds within a mixture. cabidigitallibrary.org However, compounds like Glycitein 7-O-glucoside are non-volatile due to their polarity and the presence of multiple hydroxyl groups from the glucoside moiety. Consequently, they cannot be directly analyzed by GC. vup.sk